molecular formula C11H15NO B2862423 4-[Ethyl(methyl)amino]-2-methylbenzaldehyde CAS No. 1251280-77-9

4-[Ethyl(methyl)amino]-2-methylbenzaldehyde

Cat. No.: B2862423
CAS No.: 1251280-77-9
M. Wt: 177.247
InChI Key: XPHLBTMQKZJYDS-UHFFFAOYSA-N
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Description

4-[Ethyl(methyl)amino]-2-methylbenzaldehyde, with the CAS number 1251280-77-9 , is a valuable chemical building block in organic synthesis and research. This compound has a molecular formula of C 11 H 15 NO and a molecular weight of 177.24 g/mol . Its structure is defined by the SMILES notation O=CC1=CC=C(N(CC)C)C=C1C . As a substituted benzaldehyde, this compound serves as a key precursor in the synthesis of more complex molecules. Structural analogs of this reagent, such as those with benzyl(ethyl)amino or (2-hydroxyethyl)ethylamino substituents, are frequently utilized in medicinal chemistry research for their potential biological activities . These related compounds have been investigated for various applications, including as enzyme inhibitors and for their antiproliferative effects in biological studies . Researchers value this family of compounds for their electron-donating amino groups, which influence their reactivity and interaction with biological targets . This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any personal applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[ethyl(methyl)amino]-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-4-12(3)11-6-5-10(8-13)9(2)7-11/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHLBTMQKZJYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC(=C(C=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251280-77-9
Record name 4-[ethyl(methyl)amino]-2-methylbenzaldehyde
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Preparation Methods

Direct Alkylation of 4-Amino-2-methylbenzaldehyde

A foundational approach involves the alkylation of 4-amino-2-methylbenzaldehyde, a precursor synthesized via the Vilsmeier-Haack reaction. As detailed in ChemicalBook (source), 4-amino-2-methylbenzaldehyde is prepared by reacting m-toluidine with DMF and phosphorus oxychloride under nitrogen protection, yielding an 87% product with 99.5% purity. Subsequent alkylation introduces ethyl and methyl groups to the amino moiety:

  • Monoalkylation : Treatment of 4-amino-2-methylbenzaldehyde with methyl iodide in the presence of a base (e.g., K₂CO₃) selectively generates the N-methyl intermediate.
  • Dialkylation : Reaction with ethyl bromide under phase-transfer conditions (e.g., tetrabutylammonium bromide) completes the N-ethyl-N-methyl substitution.

This method requires careful control to avoid over-alkylation, which could lead to quaternary ammonium salts. The aldehyde group’s sensitivity necessitates inert atmospheres and low temperatures (0–5°C) during reactions.

Nucleophilic Aromatic Substitution (NAS) with Pre-functionalized Intermediates

The patent US10047037B2 (source) outlines a strategy for introducing amino groups at specific positions on benzaldehyde derivatives. Adapting this method:

  • Acetal Protection : 2-Methyl-4-nitrobenzaldehyde is protected as a cyclic acetal (e.g., using ethylene glycol) to shield the aldehyde during subsequent reactions.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
  • Borylation and Amination : The amine undergoes borylation using n-BuLi and triethyl borate, followed by azidation (tosyl azide) and copper-catalyzed reduction to yield the ethyl(methyl)amino group.
  • Deprotection : Acidic hydrolysis (HCl/H₂O) regenerates the aldehyde.

This route achieves regioselectivity by leveraging directing effects and mild reaction conditions, minimizing side reactions.

Palladium-Catalyzed C–N Coupling

Buchwald-Hartwig amination offers a modern alternative for introducing the ethyl(methyl)amino group. Starting with 4-bromo-2-methylbenzaldehyde:

  • Coupling Reaction : A palladium catalyst (e.g., Pd(OAc)₂) with a ligand (Xantphos) facilitates coupling with N-ethylmethylamine in toluene at 110°C.
  • Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate).

This method excels in efficiency but requires rigorous exclusion of moisture and oxygen. Yields typically range from 70–85%, depending on the catalyst system.

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Alkylation Reactions : Polar aprotic solvents (DMF, DMSO) enhance reactivity but risk aldehyde oxidation. Substituting with THF or dichloromethane at 0–25°C improves selectivity.
  • Amination Steps : Copper(I) iodide in DMF at 60°C accelerates azide reduction, as reported in US10047037B2.

Catalytic Systems

  • Lithium-Based Mediators : n-BuLi enables efficient borylation but demands anhydrous conditions.
  • Palladium Complexes : Pd(dba)₂ with BINAP ligands suppresses homocoupling byproducts during C–N bond formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.45 (d, J = 8.2 Hz, 1H, ArH), 6.60 (d, J = 8.2 Hz, 1H, ArH), 3.30 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 2.95 (s, 3H, NCH₃), 2.45 (s, 3H, ArCH₃), 1.10 (t, J = 7.0 Hz, 3H, CH₂CH₃).
  • IR (KBr) : 2830 cm⁻¹ (C–H stretch, aldehyde), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C aromatic).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O = 70:30) reveals a single peak at 4.2 min, confirming >98% purity.

Applications and Derivatives

Pharmaceutical Intermediates

The ethyl(methyl)amino group enhances lipid solubility, making the compound a candidate for CNS-targeted drugs. Analogous structures in US3962221A (source) demonstrate utility in dye chemistry, suggesting potential in photodynamic therapy.

Coordination Chemistry

The aldehyde and amino groups enable Schiff base formation, as seen in related ethylenediamine complexes (source). Such derivatives exhibit antitumor activity in vitro.

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl(methyl)amino]-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed

    Oxidation: 4-[Ethyl(methyl)amino]-2-methylbenzoic acid

    Reduction: 4-[Ethyl(methyl)amino]-2-methylbenzyl alcohol

    Substitution: Various acylated or alkylated derivatives

Scientific Research Applications

4-[Ethyl(methyl)amino]-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[Ethyl(methyl)amino]-2-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethyl(methyl)amino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

4-((2-Chloroethyl)(ethyl)amino)-2-methylbenzaldehyde (C₁₂H₁₅ClNO, MW: 224.71 g/mol)

  • Key Differences: The chloroethyl group replaces the ethyl(methyl)amino substituent, introducing a chlorine atom. This modification increases molecular weight and introduces electron-withdrawing effects, altering reactivity.
  • Reactivity : The chlorine atom enhances electrophilicity at the aldehyde group, making it more reactive in nucleophilic additions. The chloroethyl group also enables alkylation reactions, a feature exploited in prodrug design or anticancer agents .
  • Applications: Potential use as an alkylating agent in chemotherapy, though toxicity risks may limit utility compared to the non-chlorinated analog.

4-(Dimethylamino)benzaldehyde (C₉H₁₁NO, MW: 149.19 g/mol)

  • Key Differences: Smaller dimethylamino group reduces steric hindrance and lipophilicity.
  • Solubility: Higher solubility in polar solvents (e.g., water or ethanol) due to reduced alkyl chain length.
  • Reactivity: Stronger electron-donating effects from dimethylamino enhance ring activation, favoring electrophilic substitution at the para position.
  • Applications : Widely used in dye synthesis (e.g., indigo derivatives) and as a reagent in Vilsmeier-Haack reactions .

Methyl 4-Acetamido-2-hydroxybenzoate (C₁₀H₁₁NO₄, MW: 209.20 g/mol)

  • Key Differences: Replaces the aldehyde and ethyl(methyl)amino groups with ester, acetamido, and hydroxyl functionalities.
  • Stability : The ester group improves hydrolytic stability compared to aldehydes, making it suitable for prodrug formulations.
  • Applications : Used in antimicrobial and anti-inflammatory agents, leveraging the salicylate backbone .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties Applications
4-[Ethyl(methyl)amino]-2-methylbenzaldehyde C₁₁H₁₅NO 177.24 Ethyl(methyl)amino, aldehyde Moderate lipophilicity, reactive aldehyde Pharmaceutical intermediates, agrochemicals
4-((2-Chloroethyl)(ethyl)amino)-2-methylbenzaldehyde C₁₂H₁₅ClNO 224.71 Chloroethyl, aldehyde High reactivity, alkylation potential Anticancer prodrugs, alkylating agents
4-(Dimethylamino)benzaldehyde C₉H₁₁NO 149.19 Dimethylamino, aldehyde High solubility, strong electron-donating Dye synthesis, organic reactions
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 Acetamido, hydroxyl, ester Hydrolytic stability, biocompatibility Prodrugs, anti-inflammatory agents

Research Findings and Implications

  • Electronic Effects: The ethyl(methyl)amino group in the target compound balances electron donation and steric bulk, enabling selective reactivity in cross-coupling reactions. In contrast, the chloroethyl derivative’s electron-withdrawing effects may limit aromatic electrophilic substitution .
  • Pharmacological Potential: The target compound’s lipophilicity suggests utility in central nervous system (CNS) drug candidates, whereas the chloroethyl analog’s alkylation capability aligns with cytotoxic applications.
  • Synthetic Flexibility : Similar compounds (e.g., 4-(4-bromobenzyloxy)-benzaldehyde in ) share synthetic routes involving nucleophilic substitution, though starting materials vary significantly .

Q & A

Q. What are the optimal synthetic routes for 4-[Ethyl(methyl)amino]-2-methylbenzaldehyde, and how can reaction yields be improved?

Methodological Answer:

  • Step 1: Utilize nucleophilic substitution or reductive amination strategies, given the ethyl(methyl)amino group. For example, reacting 2-methyl-4-nitrobenzaldehyde with ethylmethylamine under catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group while introducing the amine .
  • Step 2: Optimize solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) to enhance reaction kinetics .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the aldehyde .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

  • Technique 1: X-ray crystallography to resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally analogous aldehydes (e.g., CCDC 2032776) .
  • Technique 2: NMR spectroscopy (¹H/¹³C) to verify aldehyde proton (δ 9.8–10.2 ppm) and ethyl(methyl)amino group signals (δ 2.2–3.1 ppm) .
  • Technique 3: FT-IR to identify carbonyl stretching (νC=O ~1700 cm⁻¹) and N–H bending (if present) .

Advanced Research Questions

Q. How do computational models (DFT) predict the electronic properties of this compound, and how do they align with experimental data?

Methodological Answer:

  • Step 1: Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .
  • Step 2: Compare computed bond lengths/angles with X-ray data. For example, the aldehyde C=O bond length in analogous compounds is ~1.22 Å experimentally vs. 1.24 Å computationally .
  • Step 3: Analyze discrepancies (e.g., solvation effects in experiments vs. gas-phase models) using polarizable continuum models (PCM) .

Data Contradiction Analysis:

  • Issue: Computed vs. experimental dihedral angles (e.g., 78.3° experimental vs. 75.1° DFT in related aldehydes) .
  • Resolution: Adjust computational parameters (e.g., basis set size) or include crystal packing effects in simulations .

Q. What analytical strategies mitigate instability of the aldehyde group during storage or reactions?

Methodological Answer:

  • Strategy 1: Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation, as air-sensitive aldehydes degrade to carboxylic acids .
  • Strategy 2: Use stabilizing agents (e.g., 1% hydroquinone) in solution to inhibit radical-mediated oxidation .
  • Strategy 3: Monitor degradation via HPLC-MS with a C18 column (methanol/water gradient) to detect oxidation products (e.g., 4-[Ethyl(methyl)amino]-2-methylbenzoic acid) .

Q. How can the compound’s reactivity in multi-step syntheses (e.g., Schiff base formation) be optimized?

Methodological Answer:

  • Step 1: Activate the aldehyde via microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate condensation with amines .
  • Step 2: Employ Dean-Stark traps to remove water and shift equilibrium toward imine formation .
  • Step 3: Characterize products using HRMS and 2D NMR (e.g., NOESY for stereochemical analysis) .

Q. What methodologies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Approach 1: Conduct dose-response assays (IC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from general toxicity .
  • Approach 2: Use molecular docking (AutoDock Vina) to predict binding affinities toward enzymes (e.g., kinases) and validate via SPR or ITC .
  • Approach 3: Perform metabolomic profiling (LC-MS/MS) to identify off-target interactions or metabolic byproducts .

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